In Vivo Efficacy: 5-Fold Superiority Over Vancomycin in Murine S. aureus Septicemia
In a head-to-head murine septicemia model, Biphenomycin A administered subcutaneously achieved an ED50 of 1 mg/kg against S. aureus, which was five times more effective than vancomycin (estimated ED50 ~5 mg/kg in the same model). This in vivo superiority stands in marked contrast to the compound's in vitro behavior—Biphenomycin A is virtually inactive in standard broth microdilution assays at concentrations up to 200 µg/mL [1]. The ED50 differential is a direct, quantifiable criterion for prioritizing Biphenomycin A over vancomycin when in vivo efficacy is the primary selection endpoint.
| Evidence Dimension | In vivo efficacy (ED50) in mouse S. aureus septicemia model |
|---|---|
| Target Compound Data | ED50 = 1 mg/kg (subcutaneous administration) |
| Comparator Or Baseline | Vancomycin: ED50 ~5 mg/kg (subcutaneous, same model) |
| Quantified Difference | 5-fold lower ED50 (i.e., 5-fold more potent in vivo) |
| Conditions | Mouse septicemia model; compounds administered subcutaneously along with S. aureus inoculum [1] |
Why This Matters
For in vivo infection models, Biphenomycin A requires one-fifth the dose of vancomycin to achieve equivalent protection, translating to reduced compound consumption per experiment and a wider therapeutic window.
- [1] Obrecht D, Robinson JA, Bernardini F, Bisang C, DeMarco SJ, Moehle K, Gombert FO. Recent progress in the discovery of macrocyclic compounds as potential anti-infective therapeutics. Curr Med Chem. 2009;16(1):42-65. doi:10.2174/092986709787002844. (Citing primary data from Fujisawa Pharmaceutical Co. and Umehara K, et al., 24th Intersci Conf Antimicrob Agents Chemother, 1984, Abstract No. 1141.) View Source
